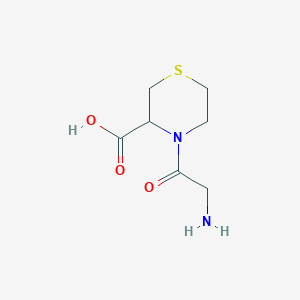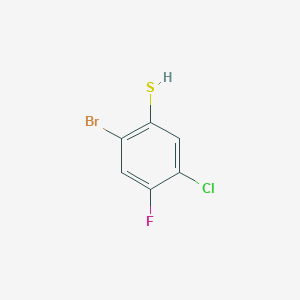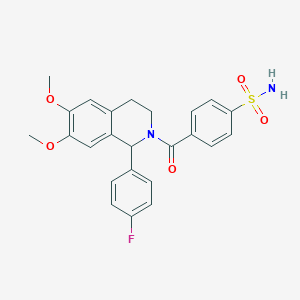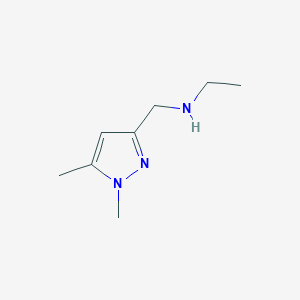
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 1-hydrazinocarbonyl-2-hydroxy-ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinocarbonyl group can be reduced to form an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dichloro-N-(1-carbonyl-2-hydroxy-ethyl)-benzamide.
Reduction: Formation of 3,4-dichloro-N-(1-amino-2-hydroxy-ethyl)-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazinocarbonyl group could form covalent bonds with active site residues, while the hydroxy-ethyl group may enhance binding affinity through hydrogen bonding.
類似化合物との比較
Similar Compounds
3,4-Dichloro-N-(2-hydroxyethyl)-benzamide: Lacks the hydrazinocarbonyl group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-ethyl)-benzamide: Lacks the hydroxy group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-methoxy-ethyl)-benzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is unique due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H11Cl2N3O3 |
|---|---|
分子量 |
292.12 g/mol |
IUPAC名 |
3,4-dichloro-N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H11Cl2N3O3/c11-6-2-1-5(3-7(6)12)9(17)14-8(4-16)10(18)15-13/h1-3,8,16H,4,13H2,(H,14,17)(H,15,18) |
InChIキー |
GMOBRYVDVAPDHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC(CO)C(=O)NN)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




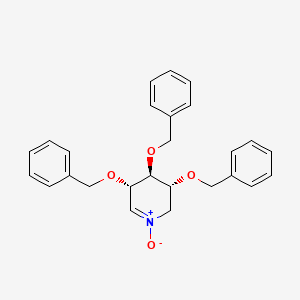

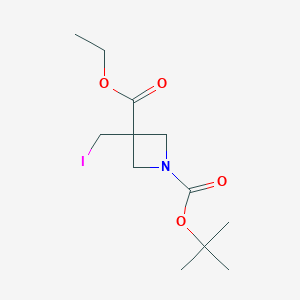
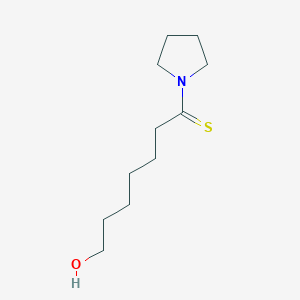
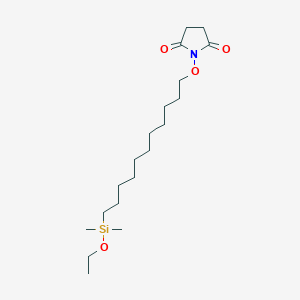
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
